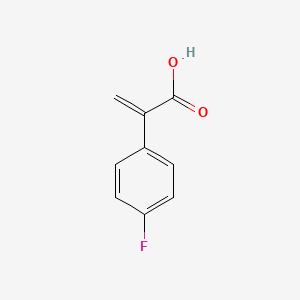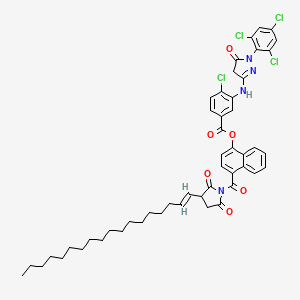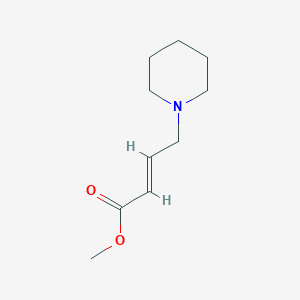
1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene is a complex organic compound that features a pyrrolidine ring attached to a benzene ring through a 2-methylpropoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring to the Benzene Ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to a benzene derivative.
Introduction of the 2-Methylpropoxy Group: This can be done through etherification reactions, where the benzene ring is reacted with 2-methylpropanol under acidic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The benzene ring and the 2-methylpropoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((2S)Pyrrolidin-2-YL)-2-methyl-4-(phenylmethoxy)benzene: Similar structure but with a phenylmethoxy group instead of a 2-methylpropoxy group.
1-((2S)Pyrrolidin-2-YL)-3-(methoxy)benzene: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
Uniqueness
1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene is unique due to its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the 2-methylpropoxy group can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)10-16-13-6-3-5-12(9-13)14-7-4-8-15-14/h3,5-6,9,11,14-15H,4,7-8,10H2,1-2H3 |
InChI Key |
PCRHYCWJZCHHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)
![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)




![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)


![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)
